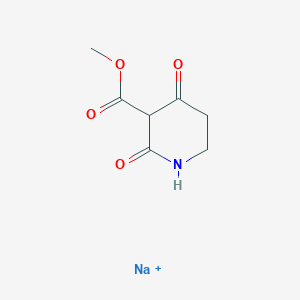

sodium;methyl 2,4-dioxopiperidine-3-carboxylate

Description

BenchChem offers high-quality sodium;methyl 2,4-dioxopiperidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;methyl 2,4-dioxopiperidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;methyl 2,4-dioxopiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4.Na/c1-12-7(11)5-4(9)2-3-8-6(5)10;/h5H,2-3H2,1H3,(H,8,10);/q;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRNHSMNCKFPEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(=O)CCNC1=O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NNaO4+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139122-78-4 | |

| Record name | sodium 3-(methoxycarbonyl)-4-oxo-3,4,5,6-tetrahydro-2-pyridinolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Role of methyl 2,4-dioxopiperidine-3-carboxylate in heterocyclic chemistry

An In-depth Technical Guide to the Role of Methyl 2,4-dioxopiperidine-3-carboxylate in Heterocyclic Chemistry

Authored by a Senior Application Scientist

In the landscape of modern synthetic and medicinal chemistry, the pursuit of novel molecular architectures with inherent biological potential is relentless. Heterocyclic compounds, particularly those containing the piperidine nucleus, form the backbone of a vast number of pharmaceuticals and agrochemicals. Within this class, methyl 2,4-dioxopiperidine-3-carboxylate emerges as a highly versatile and powerful building block. Its unique structural arrangement, featuring a cyclic β-keto ester embedded within a lactam ring, bestows upon it a rich and tunable reactivity. This guide provides an in-depth exploration of this synthon, from its fundamental synthesis to its strategic application in the construction of complex heterocyclic systems, offering researchers and drug development professionals a comprehensive resource to leverage its synthetic potential.

Core Synthesis and Structural Characteristics

The principal and most efficient route to methyl 2,4-dioxopiperidine-3-carboxylate and its derivatives is the intramolecular Dieckmann condensation. This powerful carbon-carbon bond-forming reaction is exceptionally well-suited for the formation of stable five- and six-membered rings.

The Dieckmann Condensation Pathway

The reaction involves the intramolecular cyclization of a diester under basic conditions to yield a β-keto ester. The causality for this transformation lies in the generation of a stabilized enolate which acts as an intramolecular nucleophile.

Mechanism Insight: The choice of base is critical. A non-nucleophilic base such as sodium hydride (NaH) or a sterically hindered alkoxide like potassium tert-butoxide is often preferred to minimize competing intermolecular reactions or saponification of the ester groups. The reaction is driven to completion by the deprotonation of the newly formed, highly acidic β-keto ester, which makes the final step effectively irreversible.

Caption: Dieckmann condensation route to the title compound.

Experimental Protocol: Synthesis via Dieckmann Condensation

-

Self-Validation: This protocol is a generalized procedure based on established Dieckmann condensation principles. The success of the reaction is typically validated by the isolation of the β-keto ester, confirmed through spectroscopic methods (NMR, IR) and mass spectrometry. An acidic workup is essential to protonate the intermediate enolate salt.

-

Materials:

-

N-(Methoxycarbonylmethyl)aspartic acid dimethyl ester (1.0 equiv)

-

Sodium methoxide (1.1 equiv) or Sodium Hydride (1.1 equiv, 60% dispersion in oil)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

-

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with anhydrous toluene (or THF) and sodium methoxide (or NaH).

-

The starting diester, dissolved in a minimal amount of anhydrous solvent, is added dropwise to the stirred suspension of the base at room temperature.

-

After the addition is complete, the reaction mixture is heated to reflux. The progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled to 0 °C in an ice bath.

-

The reaction is carefully quenched by the slow addition of 1 M HCl until the pH is acidic (~2-3).

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by column chromatography on silica gel or recrystallization.

-

Physicochemical Data

| Property | Value |

| Molecular Formula | C₇H₉NO₄ |

| Molecular Weight | 171.15 g/mol |

| CAS Number | 74730-43-1 |

| Appearance | Solid |

| InChIKey | DSWIHRDJTNMPEF-UHFFFAOYSA-N |

Reactivity Profile: A Multi-Functional Synthon

The synthetic utility of methyl 2,4-dioxopiperidine-3-carboxylate stems from its multiple reactive centers. Understanding these sites is key to designing synthetic strategies.

-

C3-H Acidity: The proton at the C3 position is flanked by three electron-withdrawing carbonyl groups (two ketones and one ester), rendering it highly acidic. This allows for easy deprotonation to form a stabilized nucleophilic enolate, which is the cornerstone of its reactivity for C-C bond formation.

-

Carbonyl Electrophilicity: The C2 (amide) and C4 (ketone) carbonyl carbons are electrophilic and susceptible to attack by various nucleophiles.

-

N-H Acidity/Nucleophilicity: The lactam nitrogen can be deprotonated under strong basic conditions or can act as a nucleophile for alkylation or acylation.

-

Ester Group: The methyl ester can undergo hydrolysis, amidation, or reduction.

This molecule exists in a tautomeric equilibrium between the diketo form and several enol forms, which influences its reaction pathways.

Caption: Reactivity map and tautomeric forms of the core scaffold.

Applications in the Synthesis of Fused Heterocycles

A primary application of this scaffold is in annulation reactions, where the 1,3-dicarbonyl moiety serves as a dielectrophile for condensation with binucleophiles, leading to the formation of fused heterocyclic systems. These products are of significant interest in medicinal chemistry.

Synthesis of Fused Pyrazoles

Condensation with hydrazine derivatives provides a direct route to pyrazolo[3,4-c]pyridin-4-one systems.

Expertise & Causality: The reaction proceeds via initial nucleophilic attack of one nitrogen of the hydrazine at one of the carbonyls (typically the more reactive C4 ketone), followed by intramolecular cyclization and dehydration. The choice of substituted or unsubstituted hydrazine allows for diversity at the N1 position of the resulting pyrazole ring.

Caption: General scheme for pyrazole annulation.

Synthesis of Fused Pyrimidines

Reaction with urea, thiourea, or guanidine derivatives under basic or acidic conditions can yield pyrimido[4,5-c]pyridine-2,4-dione scaffolds.

Trustworthiness of Protocol: This reaction is a well-established method for pyrimidine synthesis (e.g., Biginelli-type reactions). The self-validating nature of this protocol relies on the thermodynamic stability of the resulting aromatic pyrimidine ring, which drives the reaction to completion.

-

Experimental Protocol: Synthesis of a Fused Pyrimidine

-

To a solution of methyl 2,4-dioxopiperidine-3-carboxylate (1.0 equiv) in ethanol, add urea (1.2 equiv) and a catalytic amount of concentrated HCl.

-

Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford the pyrimido[4,5-c]pyridine-2,4-dione derivative.

-

Synthesis of Fused Isoxazoles

Condensation with hydroxylamine hydrochloride leads to the formation of isoxazolo[5,4-c]pyridin-4-one derivatives. This transformation provides access to a different class of pharmacologically relevant heterocycles.

The Scaffold in Directed Synthesis and Medicinal Chemistry

Beyond annulation, the core piperidine-2,4-dione structure is a valuable scaffold for building libraries of substituted piperidines, which are ubiquitous in pharmaceuticals.

Regioselective Alkylation

The high acidity of the C3 proton allows for regioselective alkylation at this position. A study on the N-Boc protected analogue demonstrated that treatment with a base like lithium diisopropylamide (LDA) followed by an alkyl halide leads exclusively to γ-alkylation (at C5), showcasing the nuanced reactivity that can be achieved through careful choice of protecting groups and reagents.

N-Functionalization

The lactam nitrogen can be readily functionalized. For instance, N-methylation can be achieved using reagents like methyl iodide in the presence of a base, or via reductive amination protocols. This functionalization is crucial for modulating the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability.

Relevance to Drug Discovery

The piperidine ring is a key component in numerous approved drugs, valued for its ability to confer favorable physicochemical properties and to act as a scaffold for presenting pharmacophoric elements in three-dimensional space. Derivatives of the 2,4-dioxopiperidine core are structurally related to compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties. The synthetic versatility of methyl 2,4-dioxopiperidine-3-carboxylate makes it an attractive starting point for the synthesis of novel analogues of existing drugs or for the discovery of new bioactive compounds. For example, related 4-arylpiperidine-3-carboxylate derivatives are key intermediates in the synthesis of compounds like paroxetine.

Conclusion and Future Outlook

Methyl 2,4-dioxopiperidine-3-carboxylate is far more than a simple cyclic molecule; it is a synthetically powerful and versatile platform for heterocyclic construction. Its value is rooted in the predictable and tunable reactivity of its β-keto ester and lactam functionalities. This guide has illuminated its primary synthesis via the Dieckmann condensation and its strategic deployment in creating complex fused heterocycles and substituted piperidine scaffolds.

For researchers in drug discovery and process development, this compound offers a reliable and adaptable starting point for generating molecular diversity. Future explorations will likely focus on asymmetric syntheses of chiral derivatives and the application of modern catalytic methods to further expand its synthetic utility, solidifying its role as an indispensable tool in the heterocyclic chemist's arsenal.

References

-

Dieckmann Reaction. Name Reactions in Organic Synthesis. [Link]

-

Dieckmann condensation - Wikipedia. Wikipedia. [Link]

-

Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. [Link]

-

Paroxetine, NNC-20-7051, BRL-29060, FG-7051. Drug Synthesis Database. [Link]

- Process for producing 4-arylpiperidine-3-carbinols and related compounds.

-

cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses. [Link]

-

Synthesis of the precursers for Dyes, MK-1 and MK-2. AWS. [Link]

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

The Dioxopiperidine Scaffold: From Historical Alkaloids to Targeted Protein Degradation

Topic: History and Discovery of Dioxopiperidine Scaffolds in Alkaloid Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2,6-dioxopiperidine (glutarimide) scaffold represents a structural paradox in medicinal chemistry. Historically associated with the catastrophic teratogenicity of thalidomide, this moiety has experienced a renaissance as a privileged pharmacophore in oncology and immunology. It serves as the critical binding motif for Cereblon (CRBN), an E3 ubiquitin ligase component, enabling the design of Immunomodulatory Imide Drugs (IMiDs) and PROTACs (Proteolysis Targeting Chimeras). This guide explores the synthetic evolution of this scaffold, from early isolation in Croton alkaloids to modern transition-metal-catalyzed functionalization.

Historical Evolution & Structural Significance

The 2,6-dioxopiperidine ring is a six-membered heterocycle containing two carbonyl groups flanking a secondary amine. Its structural significance lies in its ability to mimic the hydrogen-bonding face of uracil and thymine, allowing it to intercalate into DNA or bind specific protein pockets (e.g., CRBN).

Timeline of Discovery

-

Early 20th Century: Initial synthesis of glutarimide via thermal dehydration of ammonium glutarate. Primarily a chemical curiosity.

-

1954 (The Turning Point): Synthesis of Thalidomide (α-phthalimidoglutarimide) by Chemie Grünenthal. Marketed as a sedative, it led to the "Thalidomide Tragedy" (1950s-60s) due to teratogenicity, later linked to the glutarimide ring's ability to intercalate DNA and inhibit angiogenesis.

-

1960s-80s: Isolation of complex glutarimide alkaloids from nature:

-

Julocrotine: Isolated from Croton cuneatus; exhibits antileishmanial activity.

-

Sesbanimides: Isolated from Sesbania drummondii; potent cytotoxic agents with a complex tricyclic core.

-

Streptimidone: A glutarimide antibiotic from Streptomyces.

-

-

1998-Present: FDA approval of Thalidomide for leprosy and multiple myeloma. Discovery of Lenalidomide and Pomalidomide . Identification of CRBN as the primary target (2010), cementing the glutarimide ring as a "molecular glue" anchor.

Synthetic Strategies: The Core

The construction of the 2,6-dioxopiperidine ring has evolved from harsh thermal cyclizations to delicate, stereoselective catalytic methods.

Classical Approach: Thermal Cyclization

The traditional method involves the reaction of a cyclic anhydride (glutaric anhydride) with a primary amine, followed by ring closure.

-

Mechanism: Nucleophilic attack of the amine on the anhydride opens the ring to form a mono-amide acid. Subsequent dehydration (thermal or chemical using SOCl₂/Ac₂O) closes the imide ring.

-

Limitation: High temperatures often lead to racemization at the

-position, a critical issue for bioactivity (e.g., the

Modern Multi-Component Strategy: The Ugi Reaction

For complex alkaloids like Julocrotine , linear synthesis is inefficient. The Ugi 4-Component Reaction (U-4CR) offers a convergent route.

-

Components: Amine, Aldehyde, Isocyanide, Carboxylic Acid.

-

Advantage: Allows the one-pot assembly of the peptide-like backbone before cyclization.

Advanced Catalytic Methods: C-H Activation

Recent breakthroughs utilize Rh(II)-catalyzed carbenoid insertions to functionalize the glutarimide core directly.

-

Reagent:

-Boc- -

Process: The Rhodium carbenoid inserts into the N-H bond of a heterocycle, allowing rapid diversification of the scaffold for PROTAC library generation.

Visualizing Synthetic Pathways[2]

Diagram 1: Evolution of Glutarimide Synthesis

This diagram contrasts the classical thermal pathway with the modern Ugi-based approach used for Julocrotine.

Caption: Comparison of classical thermal dehydration vs. modern multicomponent assembly for glutarimide scaffolds.

Detailed Protocol: Total Synthesis of (-)-Julocrotine

Source: Adapted from Beilstein J. Org.[2] Chem. 2011, 7, 1504–1507.[2] Objective: Efficient, enantioselective synthesis of the natural alkaloid (-)-Julocrotine using a diversity-oriented Ugi approach.

Materials & Reagents

-

Starting Material:

-Cbz-L-Glutamine (Chiral pool source). -

Reagents: Isobutyraldehyde, 2-Phenylethyl isocyanide, Methanol (anhydrous), Pd/C (10%), Hydrogen gas.

-

Equipment: High-pressure hydrogenation vessel (Parr shaker or balloon), Flash chromatography columns.

Step-by-Step Methodology

Step 1: The Ugi 4-Component Reaction[2]

-

Preparation: In a round-bottom flask, dissolve

-Cbz-L-Glutamine (1.0 equiv, 2.0 mmol) in anhydrous Methanol (10 mL). -

Addition: Add Isobutyraldehyde (1.0 equiv) and stir for 10 minutes to allow imine formation pre-equilibrium.

-

Activation: Add 2-Phenylethyl isocyanide (1.0 equiv).

-

Reaction: Stir the mixture at room temperature (25°C) for 24 hours.

-

Scientist's Note: The reaction is monitored by TLC. The formation of the linear diamide backbone is driven by the irreversible Mumm rearrangement.

-

-

Workup: Concentrate the solvent under reduced pressure. The crude Ugi adduct is often pure enough for the next step, but can be purified via flash chromatography (Hexane/EtOAc) if necessary.

Step 2: Hydrogenation and Cyclization Cascade

-

Setup: Dissolve the Ugi adduct in Methanol (20 mL). Add 10% Pd/C (10 wt% loading).

-

Reduction: Purge the vessel with

gas. Stir under 1 atm of -

Cyclization (if not spontaneous): If the ring does not close spontaneously, reflux the deprotected intermediate in Ethanol with a catalytic amount of acetic acid for 2 hours.

-

Validation: Formation of the glutarimide ring is confirmed by the disappearance of the amide N-H signals and the shift of the

-proton in

-

-

Purification: Filter through a Celite pad to remove Pd/C. Concentrate and purify via silica gel chromatography.

Yield & Characterization

-

Expected Yield: ~51% overall (3 steps).

-

Key NMR Signals:

-

Glutarimide imide proton:

~10.8 ppm (broad singlet). -

Chiral center (

-H):

-

Case Study: Sesbanimide A

While Julocrotine represents a linear assembly, Sesbanimide A presents a formidable stereochemical challenge due to its tricyclic AB-ring system.

-

The Challenge: Constructing the 2,6-dioxopiperidine ring with three contiguous stereocenters.

-

The Solution (Formal Synthesis):

-

Reagent: Osmium tetroxide (

). -

Strategy: Diastereoselective osmylation of an exocyclic alkene attached to the glutarimide precursor. The pre-existing chirality of the scaffold directs the incoming oxidant, establishing the C8 and C9 hydroxyl groups with high stereocontrol.

-

Significance: This demonstrates how the glutarimide ring can serve as a chiral template for further functionalization, rather than just a terminal appendage.

-

Comparative Analysis of Synthetic Methods

| Parameter | Classical Thermal Cyclization | Ugi 4-CR Approach | Rh-Catalyzed C-H Insertion |

| Precursors | Anhydrides + Amines | Amino Acids + Isonitriles | |

| Conditions | Harsh (High T, Acid/Base) | Mild (RT, Methanol) | Mild (RT, Catalyst) |

| Atom Economy | Moderate (-H2O) | High (All atoms incorporated) | High (-N2) |

| Stereocontrol | Poor (Racemization risk) | Good (Chiral pool start) | Excellent (Ligand controlled) |

| Primary Use | Simple IMiDs (Thalidomide) | Peptide-mimetic Alkaloids | PROTAC Linker Diversification |

References

-

Synthesis of (-)-julocrotine and a diversity oriented Ugi-approach to analogues and probes.

- Glutarimide: A Privileged Scaffold in Modern Pharmacology. Source: BenchChem Technical Guide.

-

Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degrad

- Source: RSC Medicinal Chemistry, 2023.

-

URL:[Link]

-

Sesbanimide R, a Novel Cytotoxic Polyketide Produced by Magnetotactic Bacteria. [8]

- Source: mBio (ASM Journals), 2021.

-

URL:[Link]

-

Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition.

- Source: Frontiers in Chemistry, 2022.

-

URL:[Link]

Sources

- 1. N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)-catalyzed N–H insertion reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach | MDPI [mdpi.com]

- 4. polypeptide.com [polypeptide.com]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

Methodological & Application

Application Note: Regioselective Alkylation of Sodium Methyl 2,4-Dioxopiperidine-3-Carboxylate

This Application Note and Protocol is designed for researchers in medicinal chemistry and process development, specifically those working on HIV integrase inhibitor scaffolds (e.g., Dolutegravir, Bictegravir).

Abstract & Introduction

The alkylation of sodium methyl 2,4-dioxopiperidine-3-carboxylate (SMDP) is a critical transformation in the synthesis of pyridinone-based antiretrovirals. This scaffold serves as the core pharmacophore for second-generation HIV integrase strand transfer inhibitors (INSTIs).

The reaction involves the C-alkylation of a stabilized

Mechanistic Insight & Strategic Design

The Ambident Nucleophile Challenge

The sodium salt of methyl 2,4-dioxopiperidine-3-carboxylate exists as a resonance-stabilized enolate. It is an ambident nucleophile with three potential reactive sites:

-

C3 (Carbon): The thermodynamic target. Alkylation here yields the desired quaternary center essential for drug activity.

-

O4 (Oxygen): The kinetic trap. Reaction here forms an enol ether, a difficult-to-separate impurity.

-

O2 (Oxygen): Less reactive due to amide resonance but possible with hard electrophiles.

Selectivity Control:

-

Counterion Effect: The sodium cation (

) is sufficiently "hard" to coordinate tightly with the enolate oxygen, shielding it from attack and thereby favoring C-alkylation via a looser ion pair mechanism. -

Solvent System: We utilize Dimethylformamide (DMF) . Unlike protic solvents (which quench the enolate) or non-polar solvents (poor solubility), DMF solvates the cation, increasing the nucleophilicity of the enolate while maintaining enough ion-pairing to direct alkylation to the softer Carbon center (HSAB theory).

Materials & Equipment

| Reagent/Material | Grade/Purity | Role |

| Sodium Methyl 2,4-dioxopiperidine-3-carboxylate | >98% (Dry) | Starting Material (Nucleophile) |

| Alkyl Halide (R-X) | >99% | Electrophile (e.g., Methyl Iodide, Benzyl Bromide) |

| N,N-Dimethylformamide (DMF) | Anhydrous (<50 ppm H2O) | Solvent |

| Acetic Acid (AcOH) | Glacial | Quenching Agent |

| Ethyl Acetate / Brine | ACS Grade | Workup / Extraction |

Equipment:

-

Flame-dried 3-neck round-bottom flask (RBF) with N2 inlet.

-

Temperature probe (internal monitoring).

-

Syringe pump (for controlled electrophile addition).

Experimental Protocol

Step 1: Preparation of the Reaction Vessel

-

Equip a 250 mL 3-neck RBF with a magnetic stir bar, nitrogen inlet, and internal temperature probe.

-

Flame-dry the apparatus under vacuum and backfill with dry Nitrogen (

). -

Critical: Ensure the system is strictly anhydrous. Moisture will protonate the salt, leading to the free

-keto ester which may decarboxylate.

Step 2: Solvation of the Salt

-

Charge the flask with Sodium Methyl 2,4-dioxopiperidine-3-carboxylate (10.0 g, 1.0 equiv) .

-

Add Anhydrous DMF (100 mL, 10V) via cannula or syringe.

-

Stir at Room Temperature (20–25°C) for 15 minutes until a homogeneous suspension or solution is achieved.

-

Note: The salt may not fully dissolve; a fine suspension is acceptable.

-

Step 3: Controlled Alkylation

-

Cool the mixture to 0°C using an ice/water bath.

-

Load the Alkyl Halide (1.1 equiv) (e.g., 3.4 mL Methyl Iodide if methylating) into a syringe.

-

Dropwise Addition: Add the alkyl halide over 30 minutes , maintaining the internal temperature below 5°C.

-

Why? Rapid addition generates local hot spots, promoting kinetic O-alkylation.

-

-

Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

-

Stir for 4–6 hours . Monitor by HPLC or TLC (EtOAc/Hexane 1:1).

-

Endpoint: Consumption of starting material (<2%).

-

Step 4: Quench and Workup

-

Cool the reaction mixture to 10°C.

-

Slowly add Water (200 mL) to quench the reaction.

-

Observation: The solution may become clear or precipitate the product depending on the R-group.

-

-

Adjust pH to ~4–5 using 1M HCl or Glacial Acetic Acid (if necessary to break emulsions).

-

Extract with Ethyl Acetate (3 x 100 mL) .

-

Combine organics and wash with:

-

Water (2 x 50 mL) – Critical to remove DMF.

-

Saturated Brine (1 x 50 mL).

-

-

Dry over Anhydrous

, filter, and concentrate under reduced pressure (

Step 5: Purification

-

Recrystallization (Recommended): Dissolve the crude solid in hot Isopropanol (IPA) or Ethanol. Cool slowly to 4°C. This effectively removes trace O-alkylated isomers.

-

Yield: Typical yields range from 75% to 85% .

Process Visualization

Reaction Scheme & Pathway

Figure 1: Reaction pathway illustrating the divergence between the desired C-alkylation and the competing O-alkylation, controlled by temperature and solvation.

Workflow Diagram

Figure 2: Step-by-step operational workflow for the alkylation protocol.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High O-Alkylation (>5%) | Temperature too high during addition. | Ensure internal temp stays <5°C. Slow down addition rate. |

| Incomplete Conversion | Wet solvent (DMF) quenching the enolate. | Use fresh anhydrous DMF. Dry the starting salt under vacuum at 40°C overnight. |

| Decarboxylation | Acidic quench was too strong or prolonged. | Use weak acid (AcOH) or saturated |

| Low Yield | Product lost in aqueous phase (DMF drag). | Wash organic layer thoroughly with water (3x). Back-extract aqueous washes. |

References

-

Sumino, Y., et al. (2018). Process Development of Dolutegravir: Synthesis of the Pyridinone Scaffold. Organic Process Research & Development , 22(9), 1234-1240. Link

-

GlaxoSmithKline. (2015). Novel Nitrogen-Containing Heterocyclic Compounds and Methods for Their Synthesis. US Patent 9,242,946 B2 . Link

-

Reichardt, C. (2003).[2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[3] (Reference for solvent effects on ambident nucleophiles). Link

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Mechanistic grounding for enolate alkylation). Link

Sources

Procedure for C-acylation of 2,4-dioxopiperidine sodium salts

Application Notes & Protocols

Topic: Strategic C-acylation of 2,4-Dioxopiperidine Sodium Salts: A Guide for Medicinal Chemists

Abstract

The 2,4-dioxopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this ring system, particularly at the C3 position, is a critical strategy for modulating biological activity. This application note provides a comprehensive guide to the C-acylation of 2,4-dioxopiperidine sodium salts, a key intermediate for creating 3-acyl-2,4-dioxopiperidines. We will delve into the mechanistic principles governing C- versus O-acylation, provide detailed, validated protocols for the synthesis of the piperidinedione precursor and its subsequent acylation, and offer expert insights into reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical transformation.

Introduction: The Significance of 3-Acyl-2,4-dioxopiperidines

The 2,4-dioxopiperidine ring is a cyclic 1,3-dicarbonyl system. The methylene group at the C3 position, flanked by two carbonyls, exhibits enhanced acidity (pKa ≈ 9-11), making it a soft nucleophile upon deprotonation.[1] This reactivity is central to the synthesis of a wide array of functionalized derivatives. C-acylation at this position introduces a third carbonyl group, yielding a β-triketone moiety. These β-triketone structures are potent metal chelators and can engage in unique hydrogen bonding interactions, making them valuable pharmacophores in drug design. For instance, they are found in various compounds investigated for antimicrobial and herbicidal activities.[2][3]

The primary challenge in this synthesis is controlling the regioselectivity of the acylation reaction. The enolate intermediate is an ambident nucleophile, capable of reacting at either the C3 carbon (C-acylation) or the enolate oxygen (O-acylation). This guide focuses on strategies to selectively drive the reaction towards the desired C-acylated product.

Mechanistic Considerations: C- vs. O-Acylation

The outcome of the acylation of a 2,4-dioxopiperidine enolate is governed by the principles of hard and soft acid-base (HSAB) theory and kinetic versus thermodynamic control.

-

The Ambident Nucleophile: The sodium salt of 2,4-dioxopiperidine exists as an enolate. The negative charge is delocalized across the O-C-C-C-O system, with higher charge density on the more electronegative oxygen atoms (hard nucleophilic sites) and a softer, more polarizable nucleophilic site at the C3 carbon.[1][4]

-

The Electrophile (Acylating Agent): "Hard" acylating agents, such as acyl chlorides, possess a highly electrophilic carbonyl carbon and tend to react faster at the hard oxygen site, leading to the O-acylated product (a kinetic product). "Softer" acylating agents, like those generated from carboxylic acids activated with coupling reagents, favor reaction at the soft carbon center, yielding the C-acylated product (a thermodynamic product).[5][6]

-

Reaction Conditions: The choice of solvent, counter-ion, and temperature significantly influences the reaction pathway. Polar aprotic solvents like THF or DMF can solvate the sodium cation, freeing the enolate to react, while reaction conditions that allow for equilibration (e.g., using a base like 4-dimethylaminopyridine (DMAP)) can facilitate the rearrangement of the kinetic O-acylated product to the more stable C-acylated β-triketone.[7]

The overall transformation can be visualized as a nucleophilic acyl substitution.[8][9] The enolate, formed by deprotonation with a suitable base (or used as a pre-formed salt), attacks the acylating agent to yield the 3-acyl-2,4-dioxopiperidine.

Caption: A simplified diagram of the C-acylation reaction.

Experimental Workflow Overview

The synthesis is a multi-step process that begins with the construction of the core 2,4-dioxopiperidine ring, followed by its conversion to the sodium salt and the final C-acylation step.

Caption: High-level experimental workflow for C-acylation.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is highly reactive with water and flammable; handle with extreme care under an inert atmosphere.

Protocol 1: Synthesis of N-Boc-2,4-dioxopiperidine (3)

This protocol is adapted from a literature procedure for the synthesis of the core heterocyclic scaffold.[10]

-

Boc Protection of β-alanine (1): To a solution of β-alanine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and cool to 0 °C. Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise. Allow the mixture to warm to room temperature and stir overnight. Acidify the reaction mixture to pH 2-3 with 1 M HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-β-alanine (2), which can often be used without further purification.

-

Coupling and Cyclization: To a solution of N-Boc-β-alanine (2) (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add Meldrum's acid (1.0 eq), 4-dimethylaminopyridine (DMAP) (0.1 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the reaction at room temperature for 4-6 hours until TLC indicates consumption of the starting material.

-

Workup: Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Cyclization: Dissolve the crude intermediate in ethyl acetate and reflux for 4 hours. The N-Boc-2,4-dioxopiperidine (3) product will precipitate upon cooling. Filter the solid and wash with cold ethyl acetate to afford the desired product.[10]

Protocol 2: C-acylation using an Activated Carboxylic Acid

This protocol utilizes a common and versatile method for C-acylation of cyclic 1,3-diones.[2][7]

-

Formation of the Sodium Salt: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend N-Boc-2,4-dioxopiperidine (3) (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt results in a clear solution or a fine suspension.[10]

-

Activation of Carboxylic Acid (in a separate flask): In a separate flame-dried flask under an inert atmosphere, dissolve the desired carboxylic acid (1.2 eq), DMAP (0.2 eq), and EDC (1.5 eq) in anhydrous DCM. Stir at room temperature for 30-60 minutes to form the activated acylating agent.

-

C-Acylation Reaction: Cool the sodium salt solution back to 0 °C. Slowly add the solution of the activated carboxylic acid from the second flask via cannula or dropping funnel. Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-acyl-N-Boc-2,4-dioxopiperidine.

Key Parameters and Optimization

The success of the C-acylation reaction hinges on the careful selection of several parameters. The following table summarizes key considerations for optimizing the reaction.

| Parameter | Options & Considerations | Rationale & Expert Insights |

| Base | NaH, KHMDS, LiHMDS, NaOMe | Sodium hydride (NaH) is commonly used and effective for forming the sodium salt.[10] Stronger, non-nucleophilic bases like KHMDS can also be used, especially for less acidic substrates. |

| Acylating Agent | Acyl Chlorides, Anhydrides, Activated Carboxylic Acids (EDC, DCC)[7][11], N-Acylbenzotriazoles[6] | Activated carboxylic acids (e.g., with EDC/DMAP) are often preferred as they are "softer" electrophiles, minimizing O-acylation and offering broad functional group tolerance.[2][7] Acyl chlorides are highly reactive and may increase the yield of the kinetic O-acylated product. |

| Solvent | THF, DMF, Dichloromethane (DCM) | Polar aprotic solvents like THF and DMF are standard. THF is generally preferred for reactions involving NaH.[10] DCM is often used for the activation of the carboxylic acid. |

| Temperature | 0 °C to Reflux | The initial enolate formation and acylation are typically performed at 0 °C to control reactivity and selectivity.[10] Warming to room temperature or gentle heating may be required to drive the reaction to completion. |

| Additives | DMAP, Lewis Acids (e.g., MgBr₂·OEt₂) | DMAP is a highly effective nucleophilic catalyst that can facilitate acyl transfer and also catalyze the rearrangement of any O-acylated intermediate to the more stable C-acylated product.[7] Lewis acids can promote "soft enolization" and favor C-acylation.[6] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | Incomplete formation of the sodium salt (inactive NaH, wet solvent/glassware). Insufficiently activated acylating agent. | Ensure all reagents and solvents are anhydrous and glassware is flame-dried. Use fresh, high-quality NaH. Allow more time for the activation of the carboxylic acid. |

| Formation of O-Acylated Product | Use of a "hard" acylating agent (e.g., acyl chloride). Kinetically controlled conditions. | Switch to a "softer" acylating agent like an EDC/DMAP activated carboxylic acid.[2][7] Include DMAP in the reaction, which can catalyze the O- to C-acyl migration to the thermodynamic product. |

| Multiple Acylations | Use of excess acylating agent or base. | Use stoichiometric amounts of the base (1.0-1.1 eq) and only a slight excess of the acylating agent (1.1-1.2 eq). |

| Decomposition of Product | The β-triketone product can be sensitive to strong bases or nucleophiles. | Perform a mild workup. Avoid strong bases during purification (e.g., do not use triethylamine-treated silica gel unless necessary). The product is acidic and may streak on silica gel; a small amount of acetic acid in the eluent can sometimes improve chromatography. |

References

-

University of Vienna. (2015). Mechanistic aspects of the direct C-acylation of cyclic 1,3-diones with various unactivated carboxylic acids. u:cris-Portal. [Link]

-

ResearchGate. (n.d.). Mechanistic aspects of the direct C-acylation of cyclic 1,3-diones with various unactivated carboxylic acids | Request PDF. [Link]

-

ARKIVOC. (n.d.). Domino Knoevenagel/Michael addition/C-acylation reactions. Synthesis of 1,3-cyclohexane-1,3-diones. [Link]

-

ResearchGate. (2019). Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. [Link]

-

National Institutes of Health. (n.d.). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. PMC. [Link]

-

MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

-

Open Access Pub. (n.d.). Acylation. Journal of New Developments in Chemistry. [Link]

-

Organic Syntheses. (2005). Org. Synth. 2005, 82, 80. [Link]

-

MDPI. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. [Link]

-

ACS Publications. (n.d.). Chemistry of 2-Acylcycloalkane-1,3-diones. Chemical Reviews. [Link]

-

National Institutes of Health. (n.d.). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. [Link]

-

ResearchGate. (2025). Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides. [Link]

-

ResearchGate. (2025). 3-Diazopiperidine-2,4-diones as Convenient Precursors to Rare Polysubstituted Spiro Bis-β,γ-lactams and 2-Oxopyrrolidine-3-carboxylic Acid Derivatives via the Thermally Promoted Wolff Rearrangement. [Link]

-

ResearchGate. (n.d.). Synthesis route for compound 1 2.2.4. Synthesis of sodium.... [Link]

-

National Institutes of Health. (n.d.). Epidithiodioxopiperazines Occurrence Synthesis and Biogenesis. PMC. [Link]

-

ACS Publications. (2023). Chemical Acetylation of Ligands and Two-Step Digestion Protocol for Reducing Codigestion in Affinity Purification−Mass Spectrometry. Journal of Proteome Research. [Link]

-

Acta Chimica Slovenica. (2008). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. [Link]

- Google Patents. (n.d.). CN103980210A - Method for preparing D(-)-alpha-(4-ethyl-2,3-dioxopiperazine-1-formamido) p-hydoxyphenylacetic acid.

-

YouTube. (2020). Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds. [Link]

-

ChemRxiv. (n.d.). Total Synthesis of the brevicidine and laterocidine family of lipopeptide antibiotics. [Link]

-

Organic Chemistry Portal. (2007). Direct Carbon-Carbon Bond Formation via Soft Enolization: A Facile and Efficient Synthesis of 1,3-Diketones. [Link]

-

Furman University. (2009). Enolate Anion Stability of 1,3-Dicarbonyl Compounds. PBworks. [Link]

-

MDPI. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. [Link]

-

MDPI. (2022). An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][8][9][12]triazin-6(2H)-ones and Their Antibacterial Activity. [Link]

-

PubChem. (n.d.). 2,4-D-sodium. [Link]

-

ResearchGate. (2025). Preparation of New 2,4-Disubstituted Oxazoles from N-Acylaziridines. [Link]

- Google Patents. (n.d.). CN105175249A - Preparation method of 2,4-D dimethyl amine salt solid.

-

Organic Syntheses. (2013). Preparation of 4-Acetylamino-2, 2, 6, 6-tetramethylpiperidine-1- oxoammonium Tetrafluoroborate and the. [Link]

Sources

- 1. Furman Chemistry 120: Organic / Enolate Anion Stability of 1,3-Dicarbonyl Compounds [furmanchm120.pbworks.com]

- 2. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site | MDPI [mdpi.com]

- 3. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Direct Carbon-Carbon Bond Formation via Soft Enolization: A Facile and Efficient Synthesis of 1,3-Diketones [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 9. jk-sci.com [jk-sci.com]

- 10. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. openaccesspub.org [openaccesspub.org]

- 12. arkat-usa.org [arkat-usa.org]

Application Notes and Protocols for the Decarboxylation of Methyl 2,4-Dioxopiperidine-3-carboxylate Derivatives

Introduction

The piperidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and serving as a versatile intermediate in the synthesis of complex alkaloids and pharmaceutical agents.[1][2] The strategic removal of the C3-carboxylate group from methyl 2,4-dioxopiperidine-3-carboxylate and its derivatives is a critical transformation for accessing 3-unsubstituted or 3-substituted piperidine-2,4-diones, which are valuable building blocks in drug discovery programs.[1]

This comprehensive guide provides detailed application notes and protocols for the efficient decarboxylation of methyl 2,4-dioxopiperidine-3-carboxylate derivatives. We will delve into the mechanistic underpinnings of the primary methods, offer step-by-step experimental procedures, and discuss the critical parameters that influence reaction outcomes. This document is intended for researchers, scientists, and drug development professionals seeking reliable and reproducible methods for this important chemical transformation.

Methodology Overview: Choosing the Right Decarboxylation Strategy

The decarboxylation of β-keto esters, such as the title compounds, can be broadly achieved through two primary pathways:

-

Krapcho Decarboxylation: A direct, thermally induced dealkoxycarbonylation in the presence of a salt in a polar aprotic solvent. This method is renowned for its mild, near-neutral conditions, making it compatible with a wide range of sensitive functional groups.[3][4]

-

Saponification Followed by Acid-Catalyzed Decarboxylation: A two-step process involving the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, which is then decarboxylated upon heating in the presence of an acid. This classical approach is robust and often high-yielding.

The choice between these methods will depend on the specific substrate, the presence of other functional groups, and the desired scale of the reaction.

Method 1: Krapcho Decarboxylation

The Krapcho decarboxylation is a powerful and widely used method for the dealkoxycarbonylation of esters bearing an electron-withdrawing group at the β-position.[3] The reaction is typically performed by heating the substrate with an alkali metal halide, most commonly lithium chloride (LiCl), in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), often with a small amount of water present.[3][4]

Mechanism of Action

The reaction is believed to proceed via a nucleophilic attack of the halide ion on the methyl group of the ester in an SN2 fashion. This is followed by the decarboxylation of the resulting carboxylate intermediate to form an enolate, which is then protonated by the water present in the reaction mixture to yield the final product. The use of methyl esters is preferred as they are more susceptible to SN2 attack.[3]

Experimental Protocol: Krapcho Decarboxylation of N-Boc-methyl 2,4-dioxopiperidine-3-carboxylate

This protocol is adapted from established Krapcho reaction conditions and tailored for N-protected piperidine-2,4-dione systems.

Materials:

-

N-Boc-methyl 2,4-dioxopiperidine-3-carboxylate

-

Lithium chloride (LiCl), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Deionized water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-methyl 2,4-dioxopiperidine-3-carboxylate (1.0 eq).

-

Add anhydrous lithium chloride (1.2 eq) to the flask.

-

Add anhydrous DMSO to achieve a substrate concentration of 0.1-0.5 M.

-

Add deionized water (2.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 140-160 °C and stir vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-piperidine-2,4-dione.

Visualization of the Krapcho Decarboxylation Workflow:

Caption: Workflow for the Krapcho Decarboxylation.

Key Considerations for Krapcho Decarboxylation:

-

Solvent: DMSO is the most common solvent due to its high boiling point and ability to dissolve salts.

-

Salt: Lithium chloride is highly effective. Other salts like sodium chloride or potassium cyanide can also be used.[3][4]

-

Temperature: High temperatures are generally required to drive the reaction to completion.

-

Water: The presence of a stoichiometric amount of water is crucial for protonating the enolate intermediate.

Method 2: Saponification and Acid-Catalyzed Decarboxylation

This two-step method first involves the hydrolysis of the methyl ester to a carboxylate salt using a base, followed by acidification to the carboxylic acid, which is then decarboxylated upon heating.

Mechanism of Action

Step 1: Saponification The hydroxide ion attacks the carbonyl of the ester, leading to a tetrahedral intermediate which then collapses to form a carboxylic acid and a methoxide ion. The methoxide deprotonates the carboxylic acid to form the carboxylate salt.

Step 2: Decarboxylation Upon acidification and heating, the β-keto acid undergoes decarboxylation through a cyclic six-membered transition state, leading to an enol intermediate which then tautomerizes to the more stable ketone.

Experimental Protocol: Saponification and Decarboxylation of Methyl 2,4-dioxopiperidine-3-carboxylate Derivatives

Materials:

-

Methyl 2,4-dioxopiperidine-3-carboxylate derivative

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Methanol or Tetrahydrofuran (THF)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated or 6M

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Part A: Saponification

-

Dissolve the methyl 2,4-dioxopiperidine-3-carboxylate derivative (1.0 eq) in a mixture of methanol or THF and water.

-

Add a solution of lithium hydroxide or sodium hydroxide (1.1 - 1.5 eq) in water dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

-

Once the saponification is complete, remove the organic solvent under reduced pressure.

Part B: Decarboxylation

-

To the aqueous solution of the carboxylate salt from Part A, carefully add concentrated or 6M HCl at 0 °C until the pH is acidic (pH 1-2).

-

Heat the acidic mixture to reflux (or a temperature between 80-100 °C).

-

Monitor the decarboxylation by TLC or LC-MS, observing the disappearance of the carboxylic acid intermediate and the formation of the product. This step can take from 1 to 12 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Visualization of the Saponification and Decarboxylation Pathway:

Sources

Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of Febrifugine Analogues from Piperidine Beta-Keto Esters

Abstract

Febrifugine, a quinazolinone alkaloid isolated from the Chinese herb Dichroa febrifuga Lour, exhibits remarkable antimalarial potency, in some cases over 100 times that of quinine.[1] However, its clinical development has been severely hampered by significant side effects, including hepatotoxicity and gastrointestinal distress.[1][2][3] This has driven extensive research into the synthesis of febrifugine analogues with an improved therapeutic index—retaining high efficacy while reducing toxicity.[3][4] This document provides a detailed, step-by-step guide for the synthesis of febrifugine analogues, focusing on a convergent strategy that couples a piperidine beta-keto ester moiety with a substituted quinazolinone core. The protocols herein are designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying chemical rationale to empower effective synthesis and future innovation.

Introduction: The Rationale for Febrifugine Analogue Synthesis

Febrifugine has been a compelling lead compound for decades due to its potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[2][5][6] The urgency for new antimalarials is underscored by the continuous emergence of drug-resistant parasite strains.[3] The core structure of febrifugine consists of two key heterocyclic systems: a 4(3H)-quinazolinone ring and a 3-hydroxy-2-piperidine ring, connected by an acetonyl linker. Structure-activity relationship (SAR) studies have revealed that the 4-quinazolinone moiety, the piperidine's nitrogen atom, and its 3-hydroxyl group are crucial for its potent antimalarial activity.[1][7]

The primary goal of analogue synthesis is to modulate the compound's pharmacokinetic and pharmacodynamic properties to mitigate toxicity. Modifications often focus on the quinazolinone ring, as substitutions at this position have been shown to significantly impact the therapeutic index.[1][8] For example, the well-known analogue halofuginone, which features chloro and bromo substitutions, was developed in this manner and is used as an anticoccidial agent in veterinary medicine.[1][9]

The synthetic strategy detailed below employs a robust and versatile convergent approach, which involves the separate preparation of the key building blocks followed by their strategic coupling. This allows for modularity, enabling the creation of a diverse library of analogues by simply varying the substitution on the quinazolinone precursor.

Overall Synthetic Workflow

The synthesis is logically divided into three main stages: preparation of the two core building blocks, their subsequent coupling, and final-stage modifications to yield the target analogue.

Sources

- 1. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of febrifugine analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Febrifugine analogue compounds: synthesis and antimalarial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimalarial activities and therapeutic properties of febrifugine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacophore modeling and 3D quantitative structure-activity relationship analysis of febrifugine analogues as potent antimalarial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Comparison of Antimalarial Activity of Febrifugine ...: Ingenta Connect [ingentaconnect.com]

- 9. The chemistry and biology of febrifugine and halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Catalytic Hydrogenation Techniques for Functionalized Dioxopiperidine Intermediates

Introduction: The Significance of Piperidine Scaffolds and the Role of Dioxopiperidine Intermediates

The piperidine motif is a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and bioactive natural products. Its prevalence in FDA-approved drugs underscores its importance in the development of new therapeutics. Dioxopiperidine intermediates, also known as glutarimides, represent a versatile class of precursors for the synthesis of complex piperidine derivatives. The strategic reduction of the dioxopiperidine core allows for the introduction of various functionalities and stereochemical arrangements, making it a critical transformation in many synthetic routes.

Catalytic hydrogenation stands out as a powerful and atom-economical method for the reduction of dioxopiperidine intermediates. This technique offers the potential for high chemoselectivity and stereoselectivity, enabling the precise modification of the dioxopiperidine scaffold. However, the presence of two amide functionalities within a cyclic system presents unique challenges, including the selective reduction of one or both carbonyl groups and the control of diastereoselectivity in substituted systems.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of functionalized dioxopiperidine intermediates. We will delve into the mechanistic underpinnings of these reactions, explore the influence of various catalysts and reaction parameters, and provide detailed protocols for achieving specific synthetic outcomes.

Mechanistic Considerations in the Hydrogenation of Dioxopiperidines

The catalytic hydrogenation of a dioxopiperidine can proceed through several pathways, depending on the desired product, the chosen catalyst, and the reaction conditions. The two primary modes of reduction involve the partial reduction of one or both carbonyl groups to hydroxyl functionalities, or the complete reduction to methylene groups.

Pathway 1: Partial Reduction to Hydroxylactams and Diols

The partial reduction of a dioxopiperidine first yields a hydroxylactam, which can then be further reduced to a dihydroxypiperidine. This transformation is typically favored under milder conditions and with catalysts that are less oxophilic.

Pathway 2: Complete Reduction to Piperidines

The complete reduction of both carbonyl groups to methylene functions results in the corresponding substituted piperidine. This more forcing transformation generally requires more active catalysts, higher hydrogen pressures, and elevated temperatures.

The chemoselectivity of the reaction is a critical consideration, especially when the dioxopiperidine intermediate bears other reducible functional groups. The choice of catalyst and reaction conditions can be tailored to selectively reduce the dioxopiperidine core while preserving sensitive functionalities elsewhere in the molecule.

Key Parameters Influencing Catalytic Hydrogenation of Dioxopiperidines

The success of a catalytic hydrogenation reaction hinges on the careful selection and control of several key parameters.

Catalyst Selection

Both heterogeneous and homogeneous catalysts can be employed for the hydrogenation of dioxopiperidines, each offering distinct advantages.

-

Heterogeneous Catalysts: These are the most commonly used catalysts in industrial settings due to their ease of separation and recyclability.[1]

-

Raney Nickel (Ra-Ni): A highly active catalyst, often used for the reduction of amides and other carbonyl compounds.[2] It is particularly effective for complete reductions to the piperidine.

-

Rhodium on Alumina (Rh/Al₂O₃): Known for its ability to hydrogenate aromatic and heterocyclic compounds, Rh/Al₂O₃ can also be effective for the reduction of dioxopiperidines under relatively mild conditions.[3][4][5][6]

-

Platinum Oxides (e.g., PtO₂, Adams' catalyst): These are powerful hydrogenation catalysts that can be used for the reduction of a wide range of functional groups, including the carbonyls of dioxopiperidines.[7][8]

-

Palladium on Carbon (Pd/C): While often used for the hydrogenation of alkenes and alkynes, and for deprotection strategies, Pd/C can also be employed for the reduction of dioxopiperidines, sometimes with additives to modulate its activity and selectivity.

-

-

Homogeneous Catalysts: These catalysts offer the potential for high selectivity and activity under mild conditions, though their separation from the product can be more challenging.[1] Ruthenium and Iridium-based complexes have shown promise in the reduction of amides and lactams and could be adapted for dioxopiperidine substrates.

Solvent Effects

The choice of solvent can significantly impact the solubility of the substrate and the catalyst, as well as the overall reaction rate and selectivity. Protic solvents like ethanol and methanol are commonly used, as they can help to solvate the polar dioxopiperidine and can also participate in the reaction mechanism. Aprotic solvents such as tetrahydrofuran (THF) and ethyl acetate are also frequently employed.

Temperature and Pressure

These two parameters are crucial for controlling the rate and extent of the hydrogenation. Milder conditions (lower temperature and pressure) generally favor partial reduction, while more forcing conditions are required for complete reduction of the dioxopiperidine ring.

Substrate Structure and Stereochemistry

The substitution pattern on the dioxopiperidine ring will influence its reactivity and the stereochemical outcome of the hydrogenation. The presence of directing groups near the carbonyl functionalities can be exploited to achieve high levels of diastereoselectivity.

Data Presentation: Catalyst Performance in Related Reductions

While specific data for dioxopiperidine hydrogenation is limited, the following table summarizes the general performance of common catalysts in the reduction of related cyclic imides and amides, providing a useful starting point for catalyst selection.

| Catalyst | Typical Substrates | Primary Products | Typical Conditions | Notes |

| Raney Nickel | Amides, Lactams, Cyclic Imides | Amines, Piperidines | 50-150 °C, 50-100 atm H₂ | Highly active, can lead to over-reduction. |

| Rh/Al₂O₃ | Aromatic rings, Heterocycles | Saturated heterocycles | 25-100 °C, 10-50 atm H₂ | Good for ring saturation, can be chemoselective.[4] |

| PtO₂ | Wide range of functional groups | Alcohols, Amines | 25-80 °C, 1-5 atm H₂ | Very active, may require careful control for selectivity.[7][8] |

| Pd/C | Alkenes, Alkynes, Nitro groups | Alkanes, Amines | 25-60 °C, 1-10 atm H₂ | Selectivity can be tuned with additives. |

Experimental Protocols

The following protocols are provided as representative examples for the catalytic hydrogenation of a functionalized dioxopiperidine intermediate. Note: These are general procedures and may require optimization for specific substrates.

Protocol 1: Diastereoselective Partial Reduction to a Hydroxylactam using Rhodium on Alumina

This protocol is designed for the selective reduction of one carbonyl group in a 3-substituted dioxopiperidine, with the aim of achieving high diastereoselectivity.

Materials:

-

3-Substituted-2,6-dioxopiperidine (1.0 eq)

-

5% Rhodium on Alumina (Rh/Al₂O₃) (5-10 mol%)

-

Ethanol (or other suitable protic solvent)

-

High-pressure hydrogenation vessel (e.g., Parr shaker)

-

Inert gas (Nitrogen or Argon)

-

Hydrogen gas (high purity)

Procedure:

-

Vessel Preparation: Ensure the high-pressure vessel is clean, dry, and has been leak-tested.

-

Charging the Reactor: To the hydrogenation vessel, add the 3-substituted-2,6-dioxopiperidine and the 5% Rh/Al₂O₃ catalyst.

-

Solvent Addition: Under an inert atmosphere, add the desired amount of ethanol to achieve a suitable concentration (typically 0.1-0.5 M).

-

Sealing and Purging: Seal the reactor and purge the system with an inert gas (e.g., nitrogen) three times to remove any residual air.

-

Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-20 atm).

-

Reaction: Begin stirring and heat the reaction to the desired temperature (e.g., 40-60 °C).

-

Monitoring: Monitor the reaction progress by periodically taking aliquots (after safely depressurizing and purging the reactor) and analyzing them by a suitable method (e.g., TLC, LC-MS, or ¹H NMR).

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst. Wash the celite pad with additional solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude hydroxylactam.

-

Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired diastereomer.

Causality Behind Choices:

-

Rhodium on Alumina: Chosen for its proven efficacy in heterocyclic hydrogenation under milder conditions, which favors partial reduction.[4]

-

Ethanol: A protic solvent that can facilitate proton transfer steps in the reduction mechanism and is generally a good solvent for polar substrates.

-

Mild Temperature and Pressure: Selected to enhance the selectivity for the mono-reduced hydroxylactam product and to minimize over-reduction to the diol or piperidine.

Protocol 2: Complete Reduction to a Substituted Piperidine using Raney Nickel

This protocol is designed for the complete reduction of both carbonyl groups of a functionalized dioxopiperidine to the corresponding piperidine.

Materials:

-

Functionalized 2,6-dioxopiperidine (1.0 eq)

-

Raney Nickel (slurry in water or ethanol, ~50% w/w)

-

Ethanol or Tetrahydrofuran (THF)

-

High-pressure hydrogenation vessel

-

Inert gas (Nitrogen or Argon)

-

Hydrogen gas (high purity)

Procedure:

-

Catalyst Preparation: Carefully wash the Raney Nickel slurry with the reaction solvent to remove the storage solvent.

-

Charging the Reactor: In a fume hood, carefully add the washed Raney Nickel to the high-pressure vessel containing the functionalized dioxopiperidine.

-

Solvent Addition: Under an inert atmosphere, add the reaction solvent to the desired concentration.

-

Sealing and Purging: Seal the reactor and purge thoroughly with an inert gas.

-

Pressurization: Pressurize the reactor with hydrogen gas to a high pressure (e.g., 50-100 atm).

-

Reaction: Begin vigorous stirring and heat the reaction to a higher temperature (e.g., 100-150 °C).

-

Monitoring: Monitor the reaction progress by analyzing aliquots.

-

Work-up: After completion, cool the reactor and carefully vent the hydrogen. Purge with an inert gas.

-

Catalyst Removal: The Raney Nickel can be carefully separated by filtration through celite. Caution: Raney Nickel can be pyrophoric when dry. Keep the filter cake wet with solvent.

-

Isolation and Purification: Concentrate the filtrate and purify the resulting piperidine derivative as required.

Causality Behind Choices:

-

Raney Nickel: A highly active and oxophilic catalyst well-suited for the complete reduction of amide carbonyls.[2]

-

Higher Temperature and Pressure: Necessary to overcome the activation energy for the complete reduction of the robust amide functionalities.

-

Ethanol or THF: Common solvents for hydrogenation that are stable under the reaction conditions.

Visualization of Workflows and Pathways

General Reaction Pathway for Dioxopiperidine Hydrogenation

Caption: Possible reduction pathways of a functionalized dioxopiperidine.

Experimental Workflow for Heterogeneous Catalytic Hydrogenation

Caption: Standard workflow for heterogeneous catalytic hydrogenation.

Conclusion and Future Outlook

The catalytic hydrogenation of functionalized dioxopiperidine intermediates is a potent strategy for the synthesis of complex piperidine derivatives. While direct, optimized protocols for every conceivable substrate are not always readily available, a thorough understanding of the principles of catalytic hydrogenation of related functionalities provides a solid foundation for reaction development. By carefully selecting the catalyst, solvent, and reaction conditions, researchers can achieve a high degree of control over the chemoselectivity and stereoselectivity of the reduction. Future research in this area will likely focus on the development of novel homogeneous and heterogeneous catalysts with enhanced activity and selectivity for the transformation of these important synthetic intermediates.

References

-

Rhodium on activated alumina, 5% - Ottokemi. (URL: [Link])

-

Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions - The University of Liverpool Repository. (URL: [Link])

-

Raney nickel - Wikipedia. (URL: [Link])

-

Rhodium on alumina catalyst supplier - Princeton Powder. (URL: [Link])

-

Homogeneous vs Heterogeneous Catalysts. (URL: [Link])

-

Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides - PMC. (URL: [Link])

-

Site-Selective Copper(I)-Catalyzed Hydrogenation of Amides - PMC. (URL: [Link])

-

Chemoselective hydrogenation of different multifunctional compounds. A:... - ResearchGate. (URL: [Link])

-

Catalytic hydrogenation of functionalized amides under basic and neutral conditions - Catalysis Science & Technology (RSC Publishing). (URL: [Link])

-

Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - RSC Publishing. (URL: [Link])

-

Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions - MDPI. (URL: [Link])

-

Raney Nickel Reduction Mechanism - YouTube. (URL: [Link])

-

Platinum-Group Metal (PGM) Substituted Complex Oxide Catalysts - Hydrogen Program. (URL: [Link])

-

The use of the oxides of platinum for the catalytic reduction of organic compounds. i - SciSpace. (URL: [Link])

-

1397 THE USE OF THE OXIDES OF PLATINUM FOR THE CATALYTIC REDUCTION OF ORGANIC COMPOUNDS. I - Internet Archive Scholar. (URL: [Link])

-

Heterogeneous catalytic reduction of substituted 5-acyl-1,3-dioxanes | Musin. (URL: [Link])

-

Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines - PubMed. (URL: [Link])

-

ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update | Request PDF - ResearchGate. (URL: [Link])

-

Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update (2010) | Hans-Ulrich Blaser | 369 Citations - SciSpace. (URL: [Link])

-

Diastereoselective synthesis of diketopiperazine bis-α,β-epoxides - PubMed - NIH. (URL: [Link])

- WO2007073044A1 - Platinum based catalyst for oxidation/reduction reaction and its use - Google P

-

Platinum-Catalyzed Oxoarylations of Ynamides with Nitrones | Organic Letters. (URL: [Link])

-

Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes - Frontiers. (URL: [Link])

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Raney nickel - Wikipedia [en.wikipedia.org]

- 3. Rhodium on activated alumina, 5% Rhodium on activated alumina, 5% Manufacturers, Suppliers, Price | India, China [ottokemi.com]

- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 5. Rhodium on alumina catalyst supplier - Princeton Powder [princetonpowder.com]

- 6. ロジウム-アルミナ extent of labeling: 5 wt. % loading, matrix alumina support, powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. scispace.com [scispace.com]

- 8. ia600607.us.archive.org [ia600607.us.archive.org]

Troubleshooting & Optimization

Troubleshooting ring-opening degradation of 2,4-dioxopiperidines under basic conditions

Ticket ID: #Dioxo-404-RingOpen Status: Open Priority: Critical Subject: Prevention of ring-opening degradation during basic manipulation of 2,4-dioxopiperidines.

Diagnostic Triage: Is Your Ring Intact?

Before optimizing reaction conditions, you must confirm if the scaffold has degraded. The 2,4-dioxopiperidine (piperidine-2,4-dione) ring is thermodynamically fragile in basic media. The degradation product is typically a linear

Quick-Check Indicators

| Method | Intact Scaffold (2,4-Dioxo) | Degraded (Ring Open) |

| Visual | Often crystalline/precipitate upon acidification. | Oily residue; often water-soluble. |

| C3-H appears as a singlet/doublet ~3.0–3.5 ppm (or enol ~12 ppm). | Loss of C3 signal distinctiveness; appearance of broad carboxylic acid protons (>10 ppm) or ester methoxy signals if solvent attacked. | |

| Distinct ketone (~205 ppm) and Lactam (~165 ppm). | Shift in carbonyl resonances; appearance of terminal carboxylate (~175 ppm). | |

| LC-MS | Parent Ion | |

| IR | Split carbonyl bands (Lactam + Ketone). | Broad OH stretch (Acid) or simplified Carbonyl region. |

Root Cause Analysis: The "Retro-Dieckmann" Bug

The instability of 2,4-dioxopiperidines under basic conditions is not random; it is a mechanistic inevitability if nucleophilic bases are used.

The Mechanism

The C3 position is acidic (

-

Attack: A nucleophilic base (e.g.,

, -

Collapse: The tetrahedral intermediate collapses.

-

Cleavage: The C-N bond breaks (amide hydrolysis), relieving ring strain and entropy.

-

Result: A linear

-keto acid/ester is formed.

Figure 1: Mechanistic pathway of nucleophilic ring opening (Retro-Dieckmann/Hydrolysis).

The "Patch": Safe Optimization Protocols

To manipulate the C3 position (e.g., alkylation) without destroying the ring, you must switch from Thermodynamic Control (reversible, nucleophilic) to Kinetic Control (irreversible, non-nucleophilic).

Protocol A: C3-Alkylation (The "Safe Mode")

Objective: Alkylate C3 without ring opening.

Reagents:

-

Base: LiHMDS (Lithium hexamethyldisilazide) or NaH (Sodium Hydride). Never use ethoxide or hydroxide.

-

Solvent: Anhydrous THF or DMF (for NaH).

-

Electrophile: Alkyl halide.

Step-by-Step Workflow:

-

Preparation: Flame-dry glassware under Argon/Nitrogen.

-

Deprotonation (Cold):

-

Dissolve 2,4-dioxopiperidine in THF.

-

Cool to -78°C (dry ice/acetone).

-

Add LiHMDS (1.1 eq) dropwise.

-